Welcome to the BenchChem Online Store!
molecular formula C10H8O2 B8439854 1,1-Di(3-furyl)ethylene

1,1-Di(3-furyl)ethylene

Cat. No. B8439854
M. Wt: 160.17 g/mol
InChI Key: DCCZJDHJBZQVGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05569655

Procedure details

To a suspension of methyltriphenylphosphonium bromide (145 g; 0.405 mol, dried at 60° C.) in 1 L of ether was added at -20° C. n-butyllithium in hexane (2.5M, 162 ml; 0.405 mol) and the mixture was allowed to stir at room temperature for 1 h. To the above mixture was added 60 g (0.37 mol) of 1,1-di(3-furyl)ketone in 450 ml of DME/THF/DMPU (2:2:0.5) in 10 minutes and the mixture was stirred at room temperature for 1 h. To the above reaction mixture was added saturated ammonium chloride solution (250 ml), and the mixture was diluted with 500 ml of water. The organic layer was separated, washed with water (2×500 ml), dried, and concentrated in vacuo. The residue was purified by chromatography on silica (hexane, then 10% ether/hexane) to afford 51 g (86%) of 1,1-di(3-furyl)ethylene (Formula III: R2 =R3 =H;R4 =R5 =3-furanyl). This product was further distilled (b.p. 60°-63° C./0.01 mm).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
162 mL
Type
reactant
Reaction Step One
[Compound]
Name
1,1-di(3-furyl)ketone
Quantity
60 g
Type
reactant
Reaction Step Two
Name
DME THF DMPU
Quantity
450 mL
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
reactant
Reaction Step Three
Quantity
145 g
Type
catalyst
Reaction Step Four
Name
Quantity
1 L
Type
solvent
Reaction Step Four
Name
Quantity
500 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH2:1]([Li])[CH2:2][CH2:3]C.CCCCCC.[Cl-].[NH4+].CO[CH2:16][CH2:17][O:18][CH3:19].[CH2:20]1[CH2:24][O:23][CH2:22][CH2:21]1.CN1C(=O)N(C)CCC1>[Br-].C[P+](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.CCOCC.O>[O:23]1[CH:24]=[CH:20][C:21]([C:2]([C:3]2[CH:16]=[CH:17][O:18][CH:19]=2)=[CH2:1])=[CH:22]1 |f:2.3,4.5.6,7.8|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
162 mL
Type
reactant
Smiles
CCCCCC
Step Two
Name
1,1-di(3-furyl)ketone
Quantity
60 g
Type
reactant
Smiles
Name
DME THF DMPU
Quantity
450 mL
Type
reactant
Smiles
COCCOC.C1CCOC1.CN1CCCN(C1=O)C
Step Three
Name
Quantity
250 mL
Type
reactant
Smiles
[Cl-].[NH4+]
Step Four
Name
Quantity
145 g
Type
catalyst
Smiles
[Br-].C[P+](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
1 L
Type
solvent
Smiles
CCOCC
Step Five
Name
Quantity
500 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir at room temperature for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature for 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed with water (2×500 ml)
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by chromatography on silica (hexane

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
O1C=C(C=C1)C(=C)C1=COC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 51 g
YIELD: PERCENTYIELD 86%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.